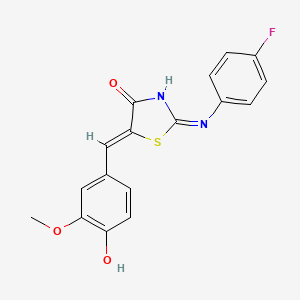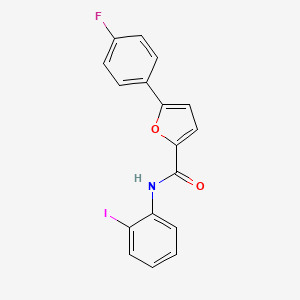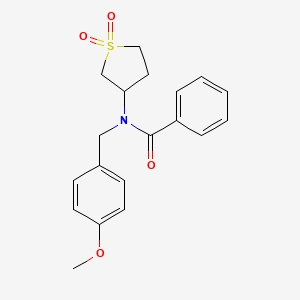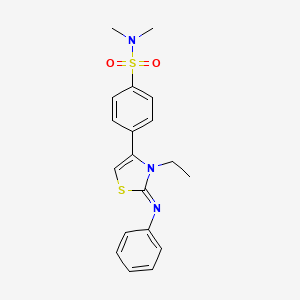
Thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)- is a synthetic organic compound belonging to the thiazolidinone class These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with the preparation of thiazolidin-4-one, which can be derived from the reaction of thiourea with α-haloketones.
Formation of the Imino Group: The 2-(4-fluorophenylimino) group is introduced through a condensation reaction between thiazolidin-4-one and 4-fluoroaniline under acidic conditions.
Benzylidene Formation: The final step involves the condensation of the intermediate with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nitration using a mixture of nitric and sulfuric acids, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, thiazolidin-4-one derivatives are studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in cancer and microbial infections.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its anti-inflammatory and anticancer properties make it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or pharmaceuticals.
Wirkmechanismus
The mechanism of action of thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)- involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the hydroxy-methoxybenzylidene moiety can interact with active sites through hydrogen bonding and hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the core thiazolidinone structure but differ in their substituents, leading to varied biological activities.
Benzylidene derivatives: Compounds with similar benzylidene moieties but different core structures.
Uniqueness
The uniqueness of thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorophenyl group and a hydroxy-methoxybenzylidene moiety allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H13FN2O3S |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(5Z)-2-(4-fluorophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13FN2O3S/c1-23-14-8-10(2-7-13(14)21)9-15-16(22)20-17(24-15)19-12-5-3-11(18)4-6-12/h2-9,21H,1H3,(H,19,20,22)/b15-9- |
InChI-Schlüssel |
ZAHCBSGUQIYBJS-DHDCSXOGSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethy lphenyl)acetamide](/img/structure/B12137994.png)


![1'-[2-(dimethylamino)ethyl]-1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12138020.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B12138025.png)
![3-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12138031.png)
![N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12138038.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12138041.png)
![3-[(2,6-Difluorophenyl)methylthio]-4-ethyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12138045.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138054.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138061.png)
![N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide](/img/structure/B12138065.png)
![N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide](/img/structure/B12138067.png)
